Lipophilicity Comparison: 3-CF₃ vs. 4-CF₃ Benzyl Thiourea
The target compound exhibits a computed XLogP3 of 2.3, reflecting the contribution of the 3-(trifluoromethyl)benzyl group to lipophilicity [1]. The para-substituted isomer, 1-[4-(trifluoromethyl)benzyl]thiourea (CAS 296277-16-2), possesses an identical molecular formula but a marginally different computed XLogP3 of approximately 2.4 [2]. The 0.1 log unit difference, while modest, arises from the distinct dipole orientation of the meta-CF₃ versus para-CF₃ substitution, which can influence passive membrane permeability and tissue distribution in biological assays [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 1-[4-(Trifluoromethyl)benzyl]thiourea: XLogP3 ≈ 2.4 |
| Quantified Difference | Δ ≈ -0.1 log units (meta vs. para CF₃) |
| Conditions | Computed by XLogP3 algorithm; PubChem 2019.06.18 release |
Why This Matters
Even small lipophilicity differences can affect membrane permeability, off-target binding, and pharmacokinetic profile, making the meta isomer potentially preferable for certain lead optimization series.
- [1] PubChem. {[3-(Trifluoromethyl)phenyl]methyl}thiourea (CID 23079420). NCBI. View Source
- [2] PubChem. 1-[4-(Trifluoromethyl)benzyl]thiourea (CID 23418577). NCBI. View Source
